molecular formula C22H18N2O3 B608667 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one

2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one

Cat. No.: B608667
M. Wt: 358.4 g/mol
InChI Key: HSONTPGVHUWDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one” is also known as BIRB 796 or Doramapimod . It is a high-affinity and selective p38 kinase inhibitor . It exhibits no significant inhibition on a panel of related kinases . It inhibits LPS-induced TNF α production in human PBMCs and whole blood .


Molecular Structure Analysis

The molecular weight of “this compound” is 527.66 . Its chemical name is N - [3- (1,1-Dimethylethyl)-1- (4-methylphenyl)-1 H -pyrazol-5-yl]- N '- [4- [2- (4-morpholinyl)ethoxy]-1-naphthalenyl]urea .


Chemical Reactions Analysis

As a p38 kinase inhibitor, “this compound” interacts with the p38 kinase to inhibit its activity . It also inhibits JNK2 α 2 and c-Raf-1 .


Physical and Chemical Properties Analysis

The compound is soluble to 10 mM in DMSO .

Scientific Research Applications

  • DNA-PK and PI3K Inhibition : Compounds derived from 2-morpholino-substituted-benzoxazines, including 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one, have been studied for their ability to inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) isoforms. These compounds have shown potent and selective DNA-PK activity, which is crucial for cancer research and therapy (Morrison et al., 2014).

  • Anti-Cancer Activity : Another study focused on the synthesis of 6-aryl and 8-aryl substituted 1-3-benzoxazines, including derivatives of this compound. These compounds showed anti-proliferative activity against various cancer cell lines, indicating their potential as anti-cancer agents (Morrison et al., 2016).

  • Cannabinoid Receptor Interaction : Aminoalkylindoles (AAIs), including WIN-55212-2, a compound structurally related to this compound, have been studied for their ability to bind to cannabinoid receptors. High-resolution NMR and computer modeling studies of these compounds contribute to understanding their pharmacophoric requirements, which is valuable in drug design and the study of cannabinoid receptors (Xie et al., 1999).

  • Medicinal Chemistry : Research into the synthesis of benzoxazine derivatives, including this compound, has revealed their utility as building blocks in medicinal chemistry. They exhibit various biological activities and are valuable for synthesizing other medicinally important compounds (Prajapati et al., 2019).

  • Antiplatelet Activity : Certain 2-morpholino substituted benzoxazines have been prepared and tested for their effectiveness against ADP and collagen-induced platelet aggregation. This research is significant in developing new therapeutic agents for cardiovascular diseases (Pritchard et al., 2007).

Mechanism of Action

The compound works by inhibiting the p38 kinase, a protein involved in cellular responses to stress and inflammation . By inhibiting this kinase, it can reduce the production of TNF α, a cytokine involved in systemic inflammation .

Properties

IUPAC Name

2-morpholin-4-yl-8-naphthalen-1-yl-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-21-19-10-4-9-18(17-8-3-6-15-5-1-2-7-16(15)17)20(19)27-22(23-21)24-11-13-26-14-12-24/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSONTPGVHUWDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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